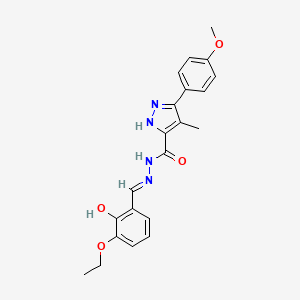
Dimethyl 5-(acetylamino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-(acetylamino)isophthalate is an organic compound with the molecular formula C12H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(acetylamino)isophthalate typically involves the following steps:
Nitration: Isophthalic acid is first nitrated to form 5-nitroisophthalic acid.
Esterification: The nitro compound is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield dimethyl 5-nitroisophthalate.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions, resulting in dimethyl 5-aminoisophthalate.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: for nitration and esterification steps to ensure consistent product quality and yield.
Catalytic hydrogenation: for the reduction step to improve efficiency and reduce reaction time.
Automated acetylation: systems to control the reaction conditions precisely and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-(acetylamino)isophthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 5-(acetylamino)isophthalic acid.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
Hydrolysis: 5-(acetylamino)isophthalic acid.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Oxidation: Oxidized derivatives like quinones.
Applications De Recherche Scientifique
Dimethyl 5-(acetylamino)isophthalate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Biochemistry: Utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Chemistry: Employed in the production of specialty chemicals and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of dimethyl 5-(acetylamino)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The ester groups can undergo hydrolysis, releasing the active isophthalic acid derivative, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl isophthalate: Lacks the acetylamino group, making it less reactive in certain biochemical applications.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an acetylamino group, leading to different reactivity and applications.
Dimethyl 5-aminoisophthalate: Has an amino group instead of an acetylamino group, affecting its solubility and reactivity.
Uniqueness
Dimethyl 5-(acetylamino)isophthalate is unique due to the presence of both ester and acetylamino functional groups, which confer specific reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
dimethyl 5-acetamidobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-10-5-8(11(15)17-2)4-9(6-10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
ZEQSOHDAWLNLKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11984031.png)

![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11984037.png)
![3-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984052.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11984069.png)
![N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11984082.png)
![(5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11984088.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11984104.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11984116.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11984132.png)
